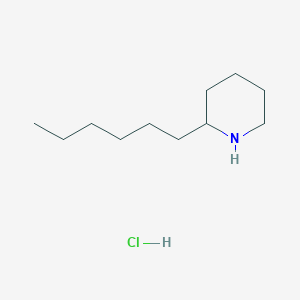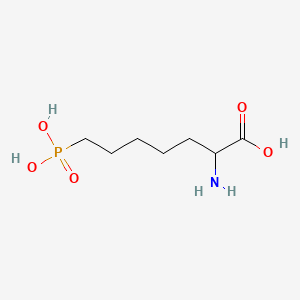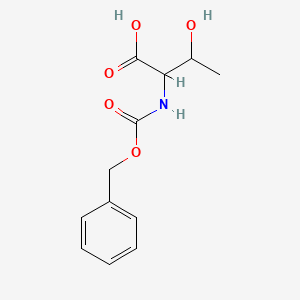![molecular formula C19H24N2O2 B3430747 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid CAS No. 85949-60-6](/img/no-structure.png)
3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid is 312.183778013 g/mol and the complexity rating of the compound is 528. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomass-derived Chemical Applications
Levulinic acid (LEV), a biomass-derived chemical, demonstrates the potential of such compounds in drug synthesis. LEV and its derivatives can synthesize a variety of value-added chemicals, showing flexibility, diversity, and unique applications in drug synthesis. This indicates that complex carboxylic acids, similar to the compound , could have applications in synthesizing drugs or related derivatives with specific medicinal properties (Zhang et al., 2021).
Indolizine Derivatives in Synthesis and Biological Activities
Indolizine, a nitrogen-containing heterocycle, and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications. The development of synthetic strategies for indolizines suggests that derivatives of indolizine, possibly including the compound , could have significant applications in medicinal chemistry and materials science (Hui et al., 2021).
Central Nervous System (CNS) Acting Drugs
The search for functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity highlights the importance of exploring the biological activities of novel compounds. This suggests that research into the compound could uncover CNS activity or other pharmacological properties (Saganuwan, 2017).
Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole scaffolds demonstrate the versatility of cyclic and polycyclic compounds in forming structures with potential applications in drug delivery, catalysis, and materials science. This implies that research into similar complex molecules could explore their utility in constructing novel supramolecular architectures (Ballester, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with 2-methylpropylamine, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid", "2-methylpropylamine", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in sulfuric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium nitrate and cool the mixture to 0-5°C to form the nitro compound.", "Step 3: Dissolve the nitro compound in sodium hydroxide and add 2-methylpropylamine to form the amine.", "Step 4: Cyclize the amine by heating with sulfuric acid to form the pyrroloindolizine intermediate.", "Step 5: Oxidize the intermediate with hydrogen peroxide to form the final product, 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid." ] } | |
CAS番号 |
85949-60-6 |
製品名 |
3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid |
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
3,6,7,8-tetramethyl-4-(2-methylpropyl)-6H-pyrrolo[3,2-f]indolizine-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2O2/c1-9(2)7-16-17-12(5)18(19(22)23)20-14(17)8-15-11(4)10(3)13(6)21(15)16/h8-9,13H,7H2,1-6H3,(H,22,23) |
InChIキー |
GJZKOPWGKATGCJ-UHFFFAOYSA-N |
SMILES |
CC1C(=C(C2=CC3=NC(=C(C3=C(N12)CC(C)C)C)C(=O)O)C)C |
正規SMILES |
CC1C(=C(C2=CC3=NC(=C(C3=C(N12)CC(C)C)C)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B3430664.png)
![5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B3430672.png)
![2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B3430679.png)
![N-[1-(4-bromophenyl)propyl]-2-chloroacetamide](/img/structure/B3430701.png)

![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B3430705.png)
![2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B3430715.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3430723.png)
![2-[(Diethylamino)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3430728.png)




